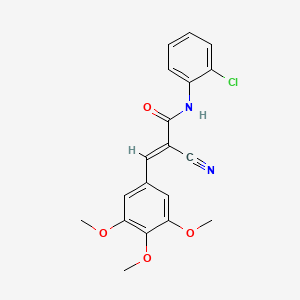

(E)-N-(2-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

(E)-N-(2-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a chlorophenyl group, and a trimethoxyphenyl group

Properties

IUPAC Name |

(E)-N-(2-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-24-16-9-12(10-17(25-2)18(16)26-3)8-13(11-21)19(23)22-15-7-5-4-6-14(15)20/h4-10H,1-3H3,(H,22,23)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJAJYKPRSGGOG-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloroaniline, 3,4,5-trimethoxybenzaldehyde, and malononitrile.

Condensation Reaction: The 3,4,5-trimethoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form the intermediate 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylonitrile.

Amidation: The intermediate is then reacted with 2-chloroaniline in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for further functionalization through various chemical reactions such as oxidation, reduction, and substitution.

- Antimicrobial Properties: Preliminary studies indicate that (E)-N-(2-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamide exhibits antimicrobial activity against several bacterial strains. This property makes it a candidate for developing new antibacterial agents .

- Antioxidant Activity: The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .

- Anticancer Potential: Research is ongoing to evaluate its efficacy in cancer treatment due to its ability to inhibit tumor cell growth in vitro .

Medicinal Chemistry

- Therapeutic Applications: The compound is being investigated for its potential use in drug development. Its unique chemical structure may allow it to interact with specific biological targets, leading to therapeutic effects against various diseases.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-N-(2-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- (E)-N-(2-chlorophenyl)-2-cyano-3-phenylacrylamide

- (E)-N-(2-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide

- (E)-N-(2-chlorophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide

Uniqueness

(E)-N-(2-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.

Biological Activity

(E)-N-(2-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antifungal, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.81 g/mol. The compound features a cyano group and a substituted phenyl ring that contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various acrylamide derivatives, including those similar to this compound. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µM) | Bacterial Strain |

|---|---|---|

| Compound A | 4.69 | Bacillus subtilis |

| Compound B | 5.64 | Staphylococcus aureus |

| Compound C | 8.33 | Escherichia coli |

| Compound D | 13.40 | Pseudomonas aeruginosa |

| Compound E | 11.29 | Salmonella typhi |

The data suggests that derivatives with specific substituents on the phenyl ring exhibit varying degrees of antibacterial activity, with some achieving MIC values as low as 4.69 µM against Bacillus subtilis .

Antifungal Activity

In addition to antibacterial effects, the compound also shows antifungal activity against various fungal strains. The efficacy is measured by the inhibition zones produced in agar diffusion assays.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Inhibition Zone (mm) | Fungal Strain |

|---|---|---|

| Compound A | 23 | Candida albicans |

| Compound B | 21 | Fusarium oxysporum |

| Compound C | 20 | Aspergillus niger |

| Compound D | 18 | Penicillium chrysogenum |

These results indicate that certain derivatives can effectively inhibit fungal growth, with inhibition zones reaching up to 23 mm against Candida albicans .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated through various assays. The ability to scavenge free radicals is crucial in determining the potential therapeutic applications of this compound.

Table 3: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 35 |

| ABTS Assay | 28 |

| FRAP Assay | 30 |

These findings demonstrate that the compound possesses significant antioxidant activity, which may contribute to its overall therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of acrylamide derivatives similar to this compound:

- Study on Antibacterial Efficacy : A research team synthesized various acrylamide derivatives and tested their antibacterial properties against common pathogens. The study concluded that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .

- Fungal Resistance Study : Another study focused on the antifungal activity of similar compounds against resistant strains of fungi. The results indicated that certain structural modifications could significantly improve efficacy against resistant strains .

- Antioxidant Mechanism Exploration : Research exploring the mechanisms behind the antioxidant properties revealed that these compounds effectively neutralize reactive oxygen species (ROS), potentially providing protective effects in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.